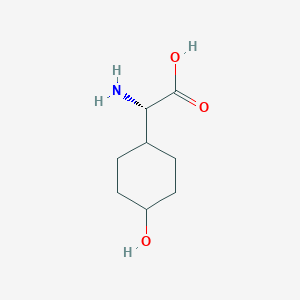
(S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid: is an organic compound that belongs to the class of amino acids It features a cyclohexyl ring substituted with a hydroxyl group and an amino group attached to the alpha carbon of the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor followed by functional group transformations. For instance, starting from a cyclohexanone derivative, the hydroxyl group can be introduced via a hydroxylation reaction. Subsequently, the amino group can be added through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a cyclohexylamine derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-acyl or N-alkyl derivatives.
科学研究应用
Chemistry: (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid is used as a building block in the synthesis of various complex molecules
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to naturally occurring amino acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
作用机制
The mechanism of action of (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
相似化合物的比较
(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid: This compound features a phenyl ring instead of a cyclohexyl ring, which can result in different chemical and biological properties.
(2S)-2-amino-2-(4-hydroxybenzyl)acetic acid: The presence of a benzyl group introduces additional steric and electronic effects, influencing the compound’s reactivity and interactions.
Uniqueness: (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid is unique due to its cyclohexyl ring, which provides a distinct three-dimensional structure compared to aromatic analogs. This can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for research and development.
属性
IUPAC Name |
(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5-7,10H,1-4,9H2,(H,11,12)/t5?,6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYCZADDHYKLF-AHXFUIDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














